molecular formula C6H16ClNO B570029 2-Diethylaminoethanol-d10 Hydrochloride CAS No. 1092978-76-1

2-Diethylaminoethanol-d10 Hydrochloride

Cat. No. B570029
CAS RN: 1092978-76-1
M. Wt: 163.711
InChI Key: DBQUKJMNGUJRFI-MFMGRUKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diethylaminoethanol-d10 Hydrochloride, also known as (Diethylamino)ethanol-d10 Hydrochloride, Dehydasal-d10 Hydrochloride, and Perdilaton-d10 Hydrochloride , is a chemical compound with the molecular formula C6H6D10ClNO and a molecular weight of 163.71 . It is a colorless liquid with a nauseating, ammonia-like odor .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydrochloride group attached to a diethylaminoethanol molecule . The exact structure can be represented as C6H6D10ClNO .


Chemical Reactions Analysis

2-Diethylaminoethanol, a related compound, is known to react with 4-aminobenzoic acid to make procaine . It’s also a precursor for DEAE-cellulose resin, which is commonly used in ion exchange chromatography . It can decrease the surface tension of water when the temperature is increased .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a nauseating, ammonia-like odor . It has a molecular weight of 163.71 . The related compound, 2-Diethylaminoethanol, has a boiling point of 325°F, a freezing point of -94°F, and a specific gravity of 0.89 .

Safety and Hazards

2-Diethylaminoethanol-d10 Hydrochloride is a controlled product . The related compound, 2-Diethylaminoethanol, is known to cause irritation to the eyes, skin, and respiratory system. It can also cause nausea and vomiting . It’s flammable, and its containers may explode when heated .

properties

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQUKJMNGUJRFI-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCO)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.